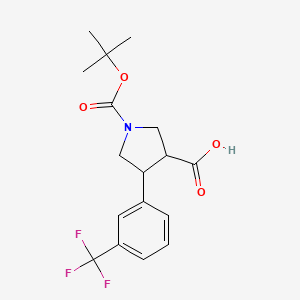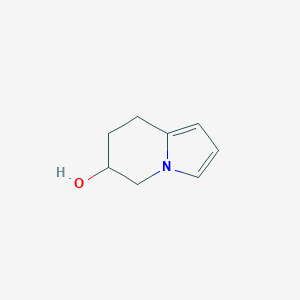
5,6,7,8-Tetrahydroindolizin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydroindolizin-6-ol is a heterocyclic compound that belongs to the indolizine family. This compound is characterized by a fused bicyclic structure consisting of a pyrrole ring and a piperidine ring. The presence of a hydroxyl group at the 6th position adds to its unique chemical properties. Compounds in the indolizine family are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroindolizin-6-ol can be achieved through various synthetic routes. One common method involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester. This cyclization produces 6,7-dihydroindolizin-8(5H)-one, which can then be formylated at the C-3 position followed by reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes for higher yields and purity. The use of catalysts and controlled reaction conditions are crucial for large-scale production. Green chemistry approaches, such as one-pot and multicomponent reactions, are also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydroindolizin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5,6,7,8-tetrahydroindolizin-6-one, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydroindolizin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydroindolizin-6-ol involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in its binding affinity to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydroindolizine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5,6,7,8-Tetrahydroquinoline: Similar bicyclic structure but with different nitrogen positioning, leading to different chemical properties.
Indolizine: The parent compound without the tetrahydro modification, exhibiting different reactivity and biological activity.
Uniqueness
5,6,7,8-Tetrahydroindolizin-6-ol is unique due to the presence of the hydroxyl group at the 6th position, which significantly influences its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydroindolizin-6-ol |
InChI |
InChI=1S/C8H11NO/c10-8-4-3-7-2-1-5-9(7)6-8/h1-2,5,8,10H,3-4,6H2 |
Clave InChI |
ODBPVBCCCHVXKY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CN2CC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12932892.png)
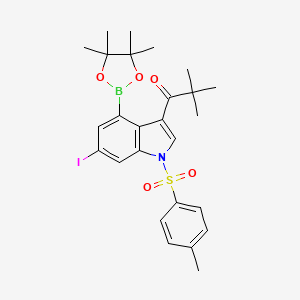
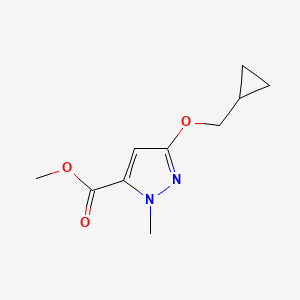
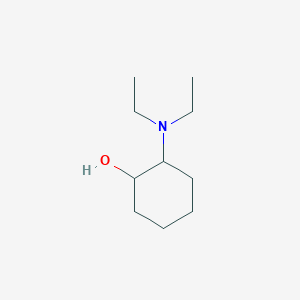
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12932933.png)
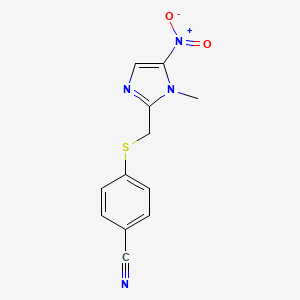

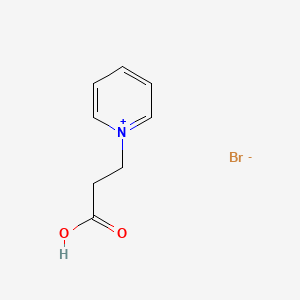
![Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12932944.png)
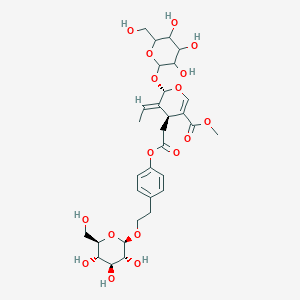
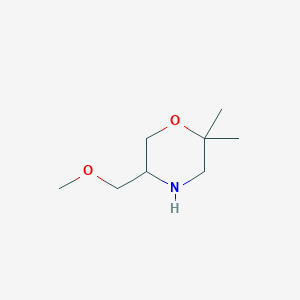
![Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12932952.png)
